

D-Allose: A Stereoisomeric Analogue of D-Glucose with Therapeutic Potential

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Compound of Interest

Compound Name: D-Allose

Cat. No.: B117823

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar, is a C-3 epimer of D-glucose, meaning it differs from the ubiquitous D-glucose only in the orientation of the hydroxyl group at the third carbon atom.[1] This subtle stereochemical difference imparts **D-Allose** with unique biochemical properties and a range of physiological effects that are of significant interest to the scientific and pharmaceutical communities.[2] While D-glucose is a primary source of energy for most living organisms, **D-Allose** is characterized by its low caloric value and is not readily metabolized.[3][4] It has demonstrated a variety of promising biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive effects.[5] This technical guide provides a comprehensive overview of **D-Allose** as a stereoisomer of D-glucose, detailing its comparative physicochemical properties, its influence on key signaling pathways, and protocols for relevant experimental studies.

Physicochemical Properties: D-Allose vs. D-Glucose

A clear understanding of the fundamental physicochemical differences between **D-Allose** and D-Glucose is crucial for interpreting their distinct biological activities. The following table summarizes key quantitative data for these two monosaccharides.

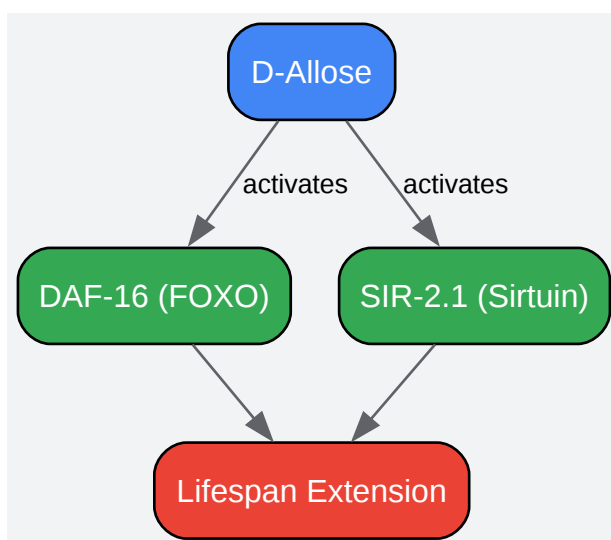
Property	D-Allose	D-Glucose	References
Molecular Formula	C ₆ H ₁₂ O ₆	C ₆ H ₁₂ O ₆	[6][7]
Molecular Weight	180.16 g/mol	180.16 g/mol	[6][7]
Melting Point	148-150 °C	146 °C (α-form), 150 °C (β-form)	[8][9]
Sweetness (relative to Sucrose=100)	~80	~74	[3][10]
Caloric Value	~0.4 kcal/g	~4 kcal/g	[11][12]

Signaling Pathways Modulated by D-Allose

D-Allose has been shown to exert its biological effects by modulating several key signaling pathways. These interactions are central to its potential therapeutic applications.

Insulin/Sirtuin Signaling Pathway in *C. elegans*

In the nematode *Caenorhabditis elegans*, **D-Allose** has been observed to extend lifespan. This effect is mediated through the insulin and sirtuin signaling pathways. **D-Allose** treatment activates the Forkhead box O (FOXO) transcription factor DAF-16 and the sirtuin SIR-2.1, both of which are critical regulators of longevity.

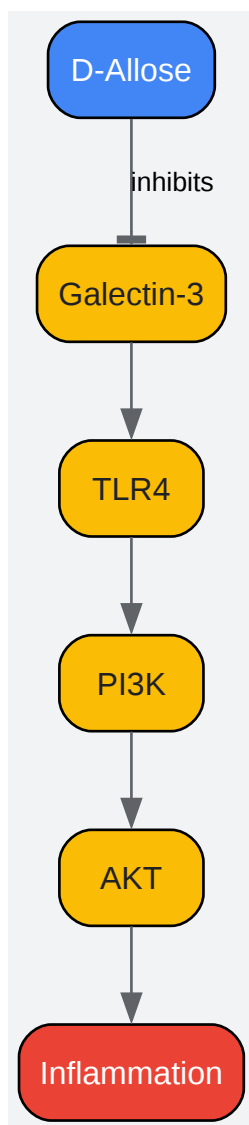


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D-Allose mediated lifespan extension in *C. elegans*.

Galectin-3/TLR4/PI3K/AKT Signaling Pathway

D-Allose has been shown to inhibit the Galectin-3 (Gal-3)/Toll-like receptor 4 (TLR4)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is implicated in inflammatory responses. By inhibiting this cascade, **D-Allose** can attenuate inflammation.



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Inhibition of the Gal-3/TLR4/PI3K/AKT pathway by **D-Allose**.

Experimental Protocols

Enzymatic Synthesis of D-Allose

A common method for the production of **D-Allose** is through enzymatic isomerization, often referred to as the "Izumoring strategy". This process typically involves multiple enzymatic steps starting from a more abundant sugar like D-fructose. A one-pot enzymatic process has been developed for the production of **D-Allose** from D-fructose using D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-Rhl).

Materials:

- Recombinant D-psicose 3-epimerase (DPE) from *Ruminococcus* sp.
- Recombinant L-rhamnose isomerase (L-Rhl) from *Bacillus subtilis*
- Anion exchange resin and amino resin for enzyme immobilization
- D-fructose substrate
- Reaction buffer (e.g., phosphate buffer, pH 7.5)
- Incubator/shaker

Procedure:

- Enzyme Immobilization:
 - Immobilize the purified recombinant DPE and L-Rhl on their respective resins according to standard protocols. This allows for enzyme reusability.
- One-Pot Reaction Setup:
 - Prepare a solution of D-fructose in the reaction buffer at a desired concentration.
 - Add the immobilized DPE and L-Rhl to the fructose solution in a reaction vessel.
- Reaction Conditions:
 - Incubate the reaction mixture at an optimal temperature (e.g., 50°C) with gentle agitation for a set period (e.g., 5 hours).

- Monitoring and Analysis:
 - At regular intervals, take aliquots from the reaction mixture.
 - Analyze the composition of sugars (D-fructose, D-psicose, and **D-Allose**) using High-Performance Liquid Chromatography (HPLC).
- Purification:
 - After the reaction reaches equilibrium, separate the immobilized enzymes from the sugar solution.
 - Purify **D-Allose** from the reaction mixture using chromatographic techniques.

C. elegans Lifespan Assay

This protocol outlines the procedure for assessing the effect of **D-Allose** on the lifespan of the nematode *C. elegans*.

Materials:

- Wild-type *C. elegans* N2 strain
- Nematode Growth Medium (NGM) agar plates
- *E. coli* OP50 (food source)
- **D-Allose**
- M9 buffer
- Fluorodeoxyuridine (FUDR) solution (to prevent progeny production)
- Platinum wire worm pick
- Stereomicroscope
- Incubator at 20°C

Procedure:

- Preparation of Plates:
 - Prepare NGM agar plates and seed them with a lawn of *E. coli* OP50.
 - Prepare experimental plates by adding **D-Allose** to the molten NGM agar to achieve the desired final concentrations. Control plates will not contain **D-Allose**.
 - Add FUDR to all plates to prevent the growth of progeny, which can confound the lifespan analysis.
- Synchronization of Worms:
 - Synchronize a population of *C. elegans* to obtain a cohort of age-matched worms. This can be achieved by allowing gravid adult worms to lay eggs on a plate for a few hours and then removing the adults.
- Initiation of Lifespan Assay:
 - Once the synchronized eggs have developed into young adult worms, transfer a specific number of worms (e.g., 50-100) to each control and experimental plate.
- Scoring and Data Collection:
 - Incubate the plates at 20°C.
 - Starting from day 1 of adulthood, score the number of living and dead worms every day or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
 - Transfer the surviving worms to fresh plates every few days to avoid contamination and ensure a consistent food supply.
- Data Analysis:
 - Construct survival curves using the collected data.

- Perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the control and **D-Allose**-treated groups.

Analysis of Gene Expression Changes

This protocol describes a general workflow for analyzing changes in gene expression in response to **D-Allose** treatment using quantitative real-time PCR (qRT-PCR).

Materials:

- Cell culture or model organism of interest
- **D-Allose** treatment solution
- Control medium/solution
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix
- Primers for target genes and a reference (housekeeping) gene
- Real-time PCR instrument

Procedure:

- Experimental Treatment:
 - Expose the cells or organisms to the desired concentration of **D-Allose** for a specific duration. A control group should be treated with the vehicle solution.
- RNA Extraction:
 - At the end of the treatment period, harvest the cells or tissues and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

- Assess the quality and quantity of the extracted RNA using spectrophotometry or a bioanalyzer.
- Reverse Transcription:
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This step converts the RNA into a more stable form for subsequent analysis.
- Quantitative Real-Time PCR (qRT-PCR):
 - Prepare the qPCR reaction mixtures containing the cDNA template, qPCR master mix, and specific primers for the target genes and a reference gene.
 - Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the amplification of the target DNA in real-time.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene in both the control and **D-Allose**-treated samples.
 - Normalize the Ct values of the target genes to the Ct value of the reference gene to account for variations in RNA input and reverse transcription efficiency.
 - Calculate the relative fold change in gene expression in the **D-Allose**-treated group compared to the control group using a method such as the $2^{-\Delta\Delta C_t}$ method.

Conclusion

D-Allose presents a compelling case for further investigation as a potential therapeutic agent. Its unique stereochemistry, which distinguishes it from D-glucose, underpins its distinct metabolic fate and diverse biological activities. The ability of **D-Allose** to modulate key signaling pathways involved in processes such as aging and inflammation highlights its potential in drug development. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of this rare sugar. As research

continues to unravel the mechanisms of action of **D-Allose**, its applications in medicine and nutrition are likely to expand, offering new avenues for addressing a range of health conditions.

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